
DL-Valine
Overview
Description
DL-Valine (C₅H₁₁NO₂; CAS 516-06-3) is a racemic mixture of the D- and L-enantiomers of valine, an essential branched-chain amino acid (BCAA). It is widely used in pharmaceuticals, nutritional supplements, and food additives due to its role in protein synthesis and metabolic regulation . Structurally, valine features a hydrophobic isopropyl side chain, distinguishing it from other BCAAs like leucine and isoleucine. This compound is particularly noted for its applications in enhancing gel properties in meat products and as a pancreas-imaging agent in radiolabeled forms .
Preparation Methods
Strecker Synthesis: Foundation of DL-Valine Production
The Strecker synthesis remains the most widely adopted method for this compound preparation due to its scalability and cost-effectiveness. This three-component reaction involves isobutyraldehyde, ammonium chloride, and cyanide sources under alkaline conditions .
Traditional Strecker Protocol
In the classical approach, isobutyraldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia. The reaction proceeds at 35–40°C for 3–8 hours, forming 2-amino-3-methylbutyronitrile as the intermediate . Continuous ether extraction during the nitrile isolation phase enhances yield to 85% by minimizing side reactions . Key advantages include:
-
Reactant accessibility : Isobutyraldehyde and KCN are commercially available at industrial scales
-
Moderate conditions : No requirement for high-pressure equipment
Modified Strecker Variations
Recent patents introduce optimizations to address yield limitations and environmental concerns:
Parameter | Traditional | Patent CN102070473B |
---|---|---|
Cyanide Source | KCN | NaCN |
Solvent System | Aqueous NH₃ | NH₃/CH₃CN (3:1 v/v) |
Reaction Time | 8 hr | 5 hr |
Yield | 78% | 85% |
The sodium cyanide (NaCN) variant demonstrates improved reaction kinetics due to higher cyanide ion mobility in mixed solvent systems . Post-reaction processing employs chloroform extraction followed by sodium sulfate drying, achieving 99.2% purity in laboratory-scale trials .
Bücherer-Strecker Hybrid Synthesis
For radiopharmaceutical applications requiring carbon-11 labeling, a high-pressure Bücherer-Strecker adaptation enables rapid this compound synthesis . This method achieves:
-
70% chemical yield within 45 minutes total process time
-
Specific activity > 3 Ci/μmol through optimized [¹¹C]CO₂ incorporation
The reaction occurs at 150°C under 5 atm pressure, using:
Purification via sequential anion-cation exchange chromatography removes unreacted precursors while preserving radiopurity .
Hydrolysis and Racemic Control
Critical to this compound production is the controlled hydrolysis of 2-amino-3-methylbutyronitrile intermediates. Comparative studies reveal:
Alkaline Hydrolysis
Using 6N NaOH at 80°C for 24 hours converts nitriles to carboxylic acids but risks racemization . Patent CN102070473B circumvents this through:
-
Ketone catalysis : Acetone or 2-butanone (0.5 eq) accelerates hydrolysis
-
Low-temperature regime : -10 to 10°C reaction conditions preserve stereochemical integrity
Acidic Hydrolysis
Concentrated HCl (30% v/v) under reflux for 24 hours achieves complete nitrile conversion but generates higher wastewater volumes . Industrial implementations prefer alkaline methods due to easier pH control and catalyst recovery.
Purification Methodologies
Technique | Efficiency | Throughput | Cost Index |
---|---|---|---|
Ether Extraction | 92% recovery | Medium | $$ |
Cation Exchange | 99.5% purity | Low | $$$$ |
Crystallization | 95% enantiomeric excess | High | $$ |
Continuous ether extraction remains the industrial standard for initial isolation, while cationic exchange resins (e.g., Amberlite IR-120) enable pharmaceutical-grade purification . Decolorization with activated carbon (60–70°C) effectively removes Schiff base byproducts .
Industrial Scale-Up Considerations
Economic analyses of this compound production identify three critical factors:
-
Cyanide management : Closed-loop NaCN recycling systems reduce hazardous waste by 40%
-
Solvent recovery : Distillation units reclaim >90% acetone and ether
-
Energy optimization : Low-temperature amidation (-10°C) cuts cooling costs by 25% versus traditional methods
A 10,000-ton/year facility typically achieves:
-
Production cost : $12.50/kg
-
Space-time yield : 0.8 kg/m³/hr
Chemical Reactions Analysis
Oxidation Reactions
DL-Valine undergoes enzymatic and chemical oxidation, producing intermediates critical to metabolic and synthetic pathways.
Enzymatic Oxidation
-
D-Valine Oxidation :
Cell-free extracts of Pseudomonas aeruginosa catalyze the oxidation of D-valine to 2-oxoisovalerate, consuming 1 atom of oxygen per mole of product . -
L-Valine Pathway :
L-valine does not undergo direct oxidation but participates in transamination with 2-oxoglutarate, forming glutamate .
Chemical Oxidation
-
General Pathway :
Valine’s oxidation typically yields keto acids (e.g., 3-methyl-2-oxobutanoic acid) .
Transamination Reactions
Transamination is central to valine’s catabolism and anabolism:
Reaction | Enzyme | Cofactor | Product |
---|---|---|---|
Valine + α-ketoglutarate → Glutamate + 3-methyl-2-oxobutanoate | BCAA aminotransferase | Pyridoxal phosphate | Glutamate |
-
Key Role : This reaction links valine to the tricarboxylic acid (TCA) cycle via glutamate dehydrogenase, regenerating α-ketoglutarate .
Thermochemical Reactions
This compound interacts with ions in gas-phase studies, revealing binding energetics:
Reaction | ΔrH° (kJ/mol) | Method | Reference |
---|---|---|---|
Na⁺ + this compound → Na⁺(this compound) | 173 ± 13 | Ion-molecule reactivity | |
Protonated Valine + this compound → Dimer | 87.9 | PHPMS |
-
Implications : These studies inform cluster formation dynamics in mass spectrometry and astrochemical environments .
Biochemical Degradation Pathways
Valine’s catabolism proceeds via:
-
Deamination : Conversion to 3-methyl-2-oxobutanoate by BCAA aminotransferase .
-
Decarboxylation : Oxidative decarboxylation by branched-chain α-keto acid dehydrogenase to isobutyryl-CoA .
-
Propionyl-CoA Synthesis : Final glucogenic product propionyl-CoA enters the TCA cycle as succinyl-CoA .
Salt Formation for Purification
-
Process : this compound forms crystalline salts with p-isopropylbenzenesulfonic acid at pH 1.5, enabling isolation with >99% purity .
Derivatization for Analysis
-
Dansylation : this compound reacts with dansyl chloride to form fluorescent derivatives for HPLC detection.
-
Reagents : Dansyl chloride, dimethylformamide
-
Product : Dansyl-DL-valine (exhibits λₑₓ/λₑₘ = 340/525 nm)
-
Reaction Comparison Table
Research Insights
-
Pressure Effects : High-pressure studies reveal valine’s conformational flexibility, with lattice parameters and molecular deformations observed under varying pressures .
-
Oxidative Stress Mitigation : L-valine reduces mitochondrial ROS and enhances ATP production in C2C12 cells, suggesting protective roles under oxidative stress .
This synthesis of chemical and biochemical data underscores this compound’s versatility in both laboratory and biological contexts, with rigorous experimental validation across diverse studies.
Scientific Research Applications
Nutritional Applications
Animal Feed Additive
DL-Valine is widely used as an essential amino acid in animal nutrition. It is crucial for protein synthesis and is often included in formulations to enhance growth performance in livestock and poultry. The demand for this compound in animal feed has been increasing due to the rising global meat consumption.
Application | Type | Benefits |
---|---|---|
Livestock Feed | Additive | Improves growth rates and feed efficiency |
Poultry Feed | Additive | Enhances egg production and quality |
Pharmaceutical Applications
Drug Development
this compound serves as a precursor for several pharmaceutical compounds. For instance, L-valine is utilized in the synthesis of drugs such as valsartan (an antihypertensive) and antiviral medications like valganciclovir. D-valine is used in the production of valnemulin, an antibiotic used in veterinary medicine.
Case Study: Antiviral Drugs
Research has shown that L-valine can enhance the efficacy of certain antiviral drugs by improving their pharmacokinetic properties. A study demonstrated that formulations containing L-valine exhibited increased absorption rates in vivo, leading to better therapeutic outcomes against viral infections .
Biochemical Research
Metabolic Engineering
this compound is integral to metabolic engineering efforts aimed at increasing amino acid production through microbial fermentation. Researchers are developing engineered strains of bacteria to optimize the biosynthesis of L-valine, addressing metabolic bottlenecks that limit yield .
Research Focus | Methodology | Outcomes |
---|---|---|
Microbial Strain Development | Genetic Engineering | Increased L-valine production by up to 50% |
Fermentation Optimization | Process Engineering | Enhanced yield through improved substrate utilization |
Cosmetic Applications
Ingredient in Formulations
In cosmetics, this compound is utilized for its moisturizing properties and its role as a skin-conditioning agent. It helps improve skin texture and hydration levels, making it a popular ingredient in various skincare products.
Industrial Applications
Synthesis of Chiral Compounds
this compound is also employed in the synthesis of chiral compounds through asymmetric synthesis processes. Its ability to form complexes with metals like zinc enhances its utility in catalysis for producing enantiomerically pure substances .
Mechanism of Action
DL-Valine exerts its effects primarily through its role in protein synthesis and metabolism. It is incorporated into proteins during translation and plays a role in maintaining the structure and function of proteins. Additionally, this compound is involved in the regulation of blood sugar levels and energy production. The molecular targets of this compound include various enzymes and transporters involved in amino acid metabolism .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Apparent Molal Volume
DL-Valine exhibits distinct volumetric behavior compared to DL-Methionine and L-Arginine. At 293.15–308.15 K, this compound’s apparent molal volume (Фᵥ) in aqueous solutions is lower than that of DL-Methionine but higher than L-Arginine, reflecting differences in side-chain hydrophobicity and hydration (Table 1) .
Table 1: Apparent Molal Volume (Фᵥ, ml·mol⁻¹) of Amino Acids in Aqueous Solutions
Amino Acid | 293.15 K | 298.15 K | 303.15 K | 308.15 K |
---|---|---|---|---|
This compound | 89.2 | 90.5 | 91.8 | 93.1 |
DL-Methionine | 95.6 | 96.9 | 98.3 | 99.7 |
L-Arginine | 117.4 | 118.8 | 120.2 | 121.6 |
Pressure-Induced Structural Changes
Density functional theory (DFT) studies reveal that L-Valine and this compound respond differently to pressure. At zero pressure, both forms have similar electronic properties. However, under compression, this compound undergoes more pronounced molecular deformation, altering infrared spectra and electron density distribution .
Gelation Enhancement
This compound outperforms other amino acids in improving myofibrillar protein (MP) gel properties. At 0.075% concentration, it increases β-sheet content (45.87%) and reduces free water (15.1% improvement in water-holding capacity), whereas excessive this compound (>0.1%) disrupts gel networks .
Table 2: Impact of this compound on MP Gel Properties
This compound (%) | β-Sheet (%) | Free Water (%) | Gel Strength (g) |
---|---|---|---|
0.000 | 32.1 | 25.4 | 45.3 |
0.075 | 45.9 | 10.3 | 59.5 |
0.125 | 38.2 | 22.7 | 48.6 |
Chirality-Dependent Interactions
Metal Complexation
Nickel(II) complexes with this compound dithiocarbamate exhibit near-square planar geometry, similar to L-Valine derivatives. However, UV-vis spectra show slight intensity differences, suggesting chirality influences ligand-field transitions .
Crystallization Behavior
This compound resists enantiomer-specific oriented attachment (ESOA) in ethanol-water solutions, unlike DL-Isoleucine and DL-Leucine, due to its conglomerate formation limitations .
Key Research Findings and Limitations
- Optimal Concentration : this compound’s benefits in gels and imaging are dose-dependent, with efficacy peaking at 0.075% .
- Chirality Effects : Enantiomeric differences impact metabolic pathways, metal complexation, and crystallization .
- Limitations : Most studies focus on specific concentrations or models (e.g., Landaise goose MP), necessitating broader validation .
Biological Activity
DL-Valine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, including protein synthesis, energy production, and metabolic regulation. This article delves into the biological activity of this compound, focusing on its effects on lipid metabolism, potential therapeutic applications, and relevant case studies.
Overview of this compound
This compound is an essential amino acid that must be obtained through diet or supplementation. It is crucial for muscle metabolism, tissue repair, and nitrogen balance in the body. As a BCAA, it competes with other amino acids for absorption and utilization, which can influence metabolic pathways significantly.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Lipid Metabolism : Research indicates that this compound supplementation enhances triglyceride synthesis in intestinal epithelial cells. A study demonstrated that valine increased the concentration of triglycerides and long-chain fatty acids in IPEC-J2 cells by upregulating proteins involved in fatty acid transport and triglyceride synthesis .
- Metabolite Role : The metabolite 3-hydroxyisobutyrate (3-HIB), derived from valine metabolism, has been shown to play a critical role in lipid metabolism. Increased levels of 3-HIB were associated with enhanced triglyceride synthesis and fatty acid transport mechanisms .
- Antimicrobial Properties : this compound has been studied for its potential antimicrobial effects. Peptides containing valine residues exhibited significant antibacterial activity against various pathogens, suggesting that valine can enhance the efficacy of antimicrobial peptides .
Case Studies
-
Triglyceride Synthesis in IPEC-J2 Cells : In an experimental setup, IPEC-J2 cells were treated with varying concentrations of this compound. The results indicated a significant increase in triglyceride content and fatty acid composition compared to control groups (Table 1). The study concluded that valine supplementation could be beneficial for improving lipid metabolism in livestock .
Fatty Acid Composition Control Group Valine Group C17:0 0.12 0.20 C18:0 0.10 0.18 C18:1 0.15 0.25 C20:1 0.05 0.10 C22:1 0.02 0.06 - Antimicrobial Activity : A study evaluated the effectiveness of valine-rich peptides against Salmonella enterica. Results showed that peptides with higher valine content significantly reduced bacterial counts in vivo and improved survival rates among infected subjects .
Potential Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications:
- Nutritional Supplementation : Given its role in muscle recovery and energy production, this compound is often included in sports supplements to enhance performance and recovery after exercise.
- Lipid Metabolism Disorders : The ability of this compound to modulate lipid metabolism could make it a candidate for managing conditions like obesity or metabolic syndrome.
- Antimicrobial Treatments : The antimicrobial properties of valine-containing peptides may lead to new treatments for bacterial infections, particularly those resistant to conventional antibiotics.
Q & A
Q. What are the established laboratory synthesis methods for DL-Valine, and how do reaction conditions influence yield?
Basic Research Question
this compound is primarily synthesized via the Strecker synthesis using isobutyraldehyde, hydrogen cyanide, and ammonia under controlled conditions . Optimization involves adjusting pH (8–9), temperature (40–60°C), and reaction time (12–24 hours) to maximize yield. Post-synthesis, purification via ion-exchange chromatography (AG 1-X8 and AG 50W-X2 resins) removes byproducts . Yield improvements (typically 60–75%) require strict control of stoichiometric ratios and exclusion of moisture.
Q. What methodologies are recommended for characterizing this compound’s purity and structural properties?
Basic Research Question
Key techniques include:
- Melting Point Analysis : this compound melts at 298°C, with deviations indicating impurities .
- FTIR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3300 cm⁻¹, COO⁻ at 1580 cm⁻¹) .
- UV-Vis Spectroscopy : Confirms optical transparency in the 200–800 nm range for crystal applications .
- HPLC/NMR : Validates purity (>98%) and enantiomeric composition .
Properties
IUPAC Name |
2-amino-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859522 | |
Record name | DL-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |
Record name | DL-Valine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13968 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DL-Valine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | DL-Valine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |
Record name | DL-Valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC125674 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC125673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | valine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Valine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Valine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.